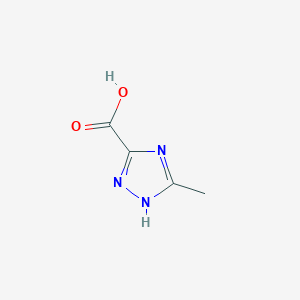

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMACYGCXTDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609256 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-98-4 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine and Carboxylic Acid Derivatives

A common synthetic approach to 3-methyl-1H-1,2,4-triazole-5-carboxylic acid involves the cyclization of hydrazine derivatives with carboxylic acid derivatives. This method typically uses hydrazine or substituted hydrazines reacting with appropriate carboxylic acid precursors under controlled conditions such as heating in solvents like ethanol or water. The cyclization forms the triazole ring, and subsequent functional group manipulations yield the target carboxylic acid compound. This method is widely used due to its straightforward reaction conditions and moderate yields.

Lithiation and Carboxylation Route

A more advanced and industrially relevant method involves lithiation of methyl-substituted 1,2,4-triazole derivatives followed by carboxylation with carbon dioxide. This multi-step process includes:

- Methylation of 1,2,4-triazole to obtain 1-methyl-1H-1,2,4-triazole.

- Lithiation at the 5-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78 °C).

- Introduction of carbon dioxide to the lithiated intermediate to form the carboxylic acid group at the 5-position.

- Workup and purification steps to isolate this compound.

This method benefits from high regioselectivity and yields, with reported yields around 70-75% and high purity (>98% by HPLC). The process is amenable to scale-up using continuous flow techniques and automated systems to optimize reaction parameters and minimize by-products.

Thiosemicarbazide and Oxalyl Chloride Monoester Route

An alternative synthetic pathway involves the preparation of this compound methyl ester via a sequence starting from thiosemicarbazide and monomethyl oxalyl chloride. The key steps include:

- Condensation of thiosemicarbazide with monomethyl oxalyl chloride to form an intermediate monoamide thiourea.

- Ring-closing reaction under alkaline conditions to form 5-mercapto-1,2,4-triazole-3-carboxylic acid.

- Oxidative desulfurization using hydrogen peroxide in acetic acid to yield the triazole carboxylic acid.

- Esterification with methanol under catalytic conditions to obtain the methyl ester derivative.

This method avoids hazardous diazotization reactions, enhancing safety and environmental compliance. It is characterized by simple operation, inexpensive raw materials, and suitability for industrial production.

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Hydrazine and Carboxylic Acid Derivatives | Hydrazine derivatives, carboxylic acid derivatives, ethanol/water, heating | ~60-70 | ~95 | Simple, moderate conditions | Moderate yield, possible side reactions |

| Lithiation and Carboxylation | 1-methyl-1H-1,2,4-triazole, LDA/n-BuLi, CO2, THF, low temperature (-78 °C) | 70-75 | >98 | High regioselectivity, scalable | Requires low temperature, strong bases |

| Thiosemicarbazide and Oxalyl Chloride Monoester Route | Thiosemicarbazide, monomethyl oxalyl chloride, alkali, H2O2, methanol, esterification catalyst | 65-80 | >97 | Safe, environmentally friendly | Multi-step, requires oxidation step |

The lithiation-carboxylation method is well-documented for its precision in functionalizing the 5-position of the triazole ring. The use of LDA or n-butyllithium at cryogenic temperatures ensures selective lithiation, and the subsequent reaction with CO2 introduces the carboxyl group efficiently. The reaction is quenched with ammonium chloride and purified by extraction and crystallization, yielding high-purity product suitable for pharmaceutical applications.

The thiosemicarbazide route offers a safer alternative to traditional diazotization methods. The ring closure under alkaline conditions forms a mercapto-triazole intermediate, which is then oxidized to the carboxylic acid. This method avoids explosive intermediates and uses relatively mild reagents, making it attractive for industrial scale-up. The final esterification step allows for the preparation of methyl esters, which can be hydrolyzed to the free acid if needed.

Cyclization methods involving hydrazine and carboxylic acid derivatives are classical approaches but may suffer from lower yields and require careful control of reaction conditions to minimize side products. These methods are often used in academic research for initial synthesis and characterization.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and challenges. The lithiation-carboxylation method stands out for its regioselectivity and scalability, while the thiosemicarbazide-oxalyl chloride route offers a safer and environmentally friendly alternative. Classical cyclization methods remain useful for laboratory-scale synthesis. Selection of the method depends on the desired scale, purity requirements, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols. Substitution reactions can result in a variety of functionalized triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the most notable applications of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is in the development of antiviral agents. It serves as an important intermediate in the synthesis of nucleoside analogs that exhibit antiviral activity against viruses such as hepatitis C and influenza. The compound's structure allows it to interact effectively with viral enzymes, inhibiting their function and thereby preventing viral replication .

Case Study: Ribavirin Synthesis

A significant case study involves the synthesis of ribavirin, an antiviral medication used to treat viral infections. The production process utilizes this compound as a key intermediate. Research indicates that refining methods can enhance the purity and yield of this compound, which is crucial for effective drug formulation .

Table 1: Antiviral Activities of 3-Methyl-1H-1,2,4-Triazole Derivatives

| Compound Name | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| Ribavirin | Hepatitis C | Inhibition of viral RNA synthesis | |

| Other Analogs | Influenza Virus | Inhibition of viral polymerase |

Agricultural Applications

Fungicides

this compound exhibits fungicidal properties that make it useful in agriculture. Its derivatives have been developed into fungicides that effectively combat fungal pathogens affecting crops. These compounds disrupt fungal cell wall synthesis and inhibit spore germination .

Case Study: Crop Protection

A study demonstrated the efficacy of a triazole-based fungicide derived from this compound against Fusarium species in wheat crops. The application resulted in a significant reduction in disease incidence and improved crop yield .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

In material science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs). These structures are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation.

Case Study: Zinc-Based MOFs

Research has shown that incorporating this compound into zinc-based MOFs enhances their stability and gas adsorption properties. These materials are being explored for carbon capture technologies due to their ability to selectively adsorb CO₂ over nitrogen .

Mechanism of Action

The mechanism by which 3-methyl-1H-1,2,4-triazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity .

Comparison with Similar Compounds

3-Amino-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 3641-13-2)

Structural Difference: Substitution of the methyl group with an amino (-NH₂) group at the 3-position. Properties:

- Molecular Formula : C₃H₄N₄O₂ (molecular weight: 128.09 g/mol) .

- Melting Point : 182°C (hydrated form) .

- Applications :

- Reactivity: The amino group enhances hydrogen-bonding capacity and nucleophilicity, making it more reactive in coordination chemistry compared to the methyl derivative .

- Solubility : Higher polarity due to the -NH₂ group improves aqueous solubility relative to the methyl analog .

1,2,4-Triazole-3,5-Dicarboxylic Acid Derivatives

Structural Difference : Contains two carboxylic acid groups at positions 3 and 3.

Properties :

- Synthesis: Prepared via oxidation of 3,5-dimethyl-1,2,4-triazole or hydrolysis of cyano derivatives .

- Applications: Forms dicarboxylate salts (e.g., monopotassium salt) for use in corrosion inhibition and polymer grafting . Comparison:

- Acidity: The dicarboxylic acid structure exhibits stronger acidity (pKa ~1–3) compared to mono-carboxylic analogs like 3-methyl-1H-1,2,4-triazole-5-carboxylic acid (pKa ~4–5) .

- Coordination Chemistry: Bidentate ligands capable of forming more stable metal complexes than mono-carboxylic triazoles .

Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate Hydrochloride (CAS: 142782-22-7)

Structural Difference: Esterification of the carboxylic acid group (COOCH₃) and substitution with an amino group at position 4. Properties:

- Molecular Formula : C₄H₇ClN₄O₂ (molecular weight: 178.58 g/mol) .

- Applications : Intermediate in synthesizing bioactive molecules; the ester group enhances membrane permeability in drug candidates .

Comparison : - Lipophilicity : The methyl ester increases lipophilicity (logP ~0.5) compared to the hydrophilic carboxylic acid derivative (logP ~-1.2) .

- Stability : Hydrochloride salt form improves stability under acidic conditions .

1-Methyl-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 815588-93-3)

Structural Difference : Methyl group attached to the nitrogen at position 1 instead of the triazole ring’s 3-position.

Properties :

- Molecular Formula : C₄H₅N₃O₂ (identical to the 3-methyl isomer) .

- Applications : Used in coordination polymers and catalysis due to altered steric and electronic effects .

Comparison : - Steric Effects : The 1-methyl isomer creates steric hindrance near the triazole ring, reducing metal-ligand binding efficiency compared to the 3-methyl derivative .

- Tautomerism : The 1-methyl group prevents prototropic tautomerism, unlike the 3-methyl isomer, which may exist in multiple tautomeric forms .

Research Implications

- Pharmaceuticals: The 3-methyl derivative’s balance of lipophilicity and acidity makes it suitable for CNS drug candidates, while amino-substituted analogs excel in antibacterial applications .

- Materials Science: Dicarboxylic triazoles and amino derivatives form stable metal complexes for energetic materials and corrosion-resistant coatings .

- Synthetic Chemistry : Substituent positioning (e.g., 1-methyl vs. 3-methyl) dramatically alters reactivity and tautomerism, guiding ligand design .

Biological Activity

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid (MTA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

MTA has the molecular formula and features a triazole ring, which is known for its ability to interact with various biological targets. The compound is characterized by its carboxylic acid group, which enhances its solubility and reactivity in biochemical processes.

MTA exhibits multiple mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : MTA and its derivatives have shown potential as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis. This inhibition can disrupt cellular processes critical for the survival of pathogens and cancer cells.

- Antimicrobial Activity : Research indicates that MTA derivatives possess significant antimicrobial properties. They have been effective against a variety of bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Antitumor Effects : Some studies suggest that MTA can influence cell signaling pathways involved in tumor growth, thereby exhibiting potential antitumor effects. The compound's ability to modulate gene expression is crucial in this regard .

Biological Activity Data

The following table summarizes key findings related to the biological activities of MTA:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of MTA derivatives, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential use in treating infections.

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of MTA in vitro. The study showed that MTA significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties of MTA is essential for evaluating its therapeutic potential:

- Absorption : MTA is well absorbed when administered orally due to its favorable solubility profile.

- Distribution : The compound distributes widely in tissues, which may enhance its efficacy against systemic infections.

- Metabolism : MTA undergoes metabolic transformations primarily in the liver, producing several active metabolites that may contribute to its overall biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-1H-1,2,4-triazole-5-carboxylic acid and its metal complexes?

The compound is typically synthesized via condensation reactions between aminoguanidine bicarbonate and carboxylic acids, followed by purification steps such as recrystallization from ethanol or aqueous solutions . For metal complexes (e.g., Zn, Mn, Fe), reactions are conducted in water or mixed solvents (e.g., H₂O/EtOH) under ambient or solvothermal conditions. Structural characterization often involves single-crystal X-ray diffraction (using SHELX programs ) and spectroscopic methods (IR, NMR) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- X-ray crystallography : SHELXL is widely used for small-molecule refinement, providing bond lengths, angles, and hydrogen-bonding networks .

- Multinuclear NMR : ¹H and ¹³C NMR (e.g., in D₂O or DMSO-d₆) validate proton environments and carboxylate group positions .

- IR spectroscopy : Peaks near 1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H/O-H stretches) confirm functional groups .

Q. How is the compound utilized in designing metal-organic frameworks (MOFs)?

The carboxylate and triazole groups act as bridging ligands. For example, solvothermal synthesis with Zn(II) salts produces 3D MOFs with nanotubular structures. Optimization of reaction time (24–72 hours), temperature (80–120°C), and solvent (DMF/H₂O mixtures) is critical to achieve crystallinity and porosity .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

Purification difficulties arise from its high polarity and tendency to form hydrates. Methods include:

- Recrystallization : Use ethanol/water mixtures to isolate the hydrate form .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves impurities.

- Avoiding acetone : Reactivity with acetone during purification can yield unexpected byproducts (e.g., N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Discrepancies often stem from structural variations (e.g., metal coordination or substituents). Mitigation strategies:

- Comparative assays : Test derivatives (e.g., 3-phenyl analogs) under standardized conditions .

- Structure-activity relationship (SAR) studies : Correlate crystallographic data (e.g., ligand geometry) with bioactivity .

- Synchrotron studies : High-resolution XRD clarifies protonation states or tautomeric forms that influence reactivity .

Q. How can computational methods enhance experimental design for this compound?

- NMR prediction : DFT calculations (e.g., B3LYP/6-311++G(d,p)) simulate ¹H/¹³C spectra to verify experimental assignments .

- Database mining : The Cambridge Structural Database (CSD) identifies analogous MOFs or coordination polymers to guide synthetic routes .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What advanced copolymerization techniques improve corrosion inhibition performance?

Graft copolymers with polyaspartic acid enhance scale/corrosion inhibition. Key steps:

Q. How can researchers design derivatives with tailored photophysical or catalytic properties?

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole ring via electrophilic substitution .

- Heterometallic complexes : Combine transition metals (e.g., Fe/Cd) to exploit synergistic effects in catalysis or sensing .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches biomolecules for drug-delivery applications .

Methodological Tables

Q. Table 1. Common Reaction Conditions for Metal Complex Synthesis

Q. Table 2. Key Spectral Data for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.